Cas no 1339857-20-3 (5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid)

5-(1H-Pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring both pyrazole and oxadiazole moieties, which confer unique reactivity and structural versatility. The presence of a carboxylic acid functional group enhances its utility as a building block in medicinal chemistry and material science. This compound is particularly valued for its potential as a scaffold in the synthesis of biologically active molecules, owing to its ability to participate in hydrogen bonding and metal coordination. Its rigid heterocyclic framework also contributes to stability, making it suitable for applications requiring robust molecular architectures. Researchers may explore its derivatives for drug discovery or functional materials development.
5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid structure
1339857-20-3 structure
Product Name:5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
CAS No:1339857-20-3
MF:C6H4N4O3
MW:180.120960235596
CID:5957712
PubChem ID:63382994
Update Time:2025-05-20

5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1,2,4-Oxadiazole-3-carboxylic acid, 5-(1H-pyrazol-3-yl)-
    • 5-(1h-Pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
    • AKOS012689224
    • EN300-1119896
    • 1339857-20-3
    • 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylicacid
    • CS-0290980
    • 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
    • Inchi: 1S/C6H4N4O3/c11-6(12)4-8-5(13-10-4)3-1-2-7-9-3/h1-2H,(H,7,9)(H,11,12)
    • InChI Key: IZWBKNHTVHPLFI-UHFFFAOYSA-N
    • SMILES: O1C(C2C=CNN=2)=NC(C(O)=O)=N1

Computed Properties

  • Exact Mass: 180.02834000g/mol
  • Monoisotopic Mass: 180.02834000g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 105Ų

Experimental Properties

  • Density: 1.667±0.06 g/cm3(Predicted)
  • Boiling Point: 557.6±42.0 °C(Predicted)
  • pka: 2.58±0.10(Predicted)

5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1361650-50mg
5-(1h-Pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
1339857-20-3 95%
50mg
¥27487.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1361650-100mg
5-(1h-Pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
1339857-20-3 95%
100mg
¥26741.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1361650-250mg
5-(1h-Pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
1339857-20-3 95%
250mg
¥30139.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1361650-500mg
5-(1h-Pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
1339857-20-3 95%
500mg
¥26930.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1361650-1g
5-(1h-Pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
1339857-20-3 95%
1g
¥35067.00 2024-08-09
Enamine
EN300-1119896-0.05g
5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
1339857-20-3 95%
0.05g
$707.0 2023-10-27
Enamine
EN300-1119896-0.1g
5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
1339857-20-3 95%
0.1g
$741.0 2023-10-27
Enamine
EN300-1119896-0.25g
5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
1339857-20-3 95%
0.25g
$774.0 2023-10-27
Enamine
EN300-1119896-0.5g
5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
1339857-20-3 95%
0.5g
$809.0 2023-10-27
Enamine
EN300-1119896-1.0g
5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
1339857-20-3
1g
$1299.0 2023-06-09

Additional information on 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Introduction to 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 1339857-20-3)

5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1339857-20-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of 1,2,4-oxadiazole derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates a pyrazole moiety linked to an oxadiazole ring system, creating a scaffold that is both structurally complex and biologically relevant.

The pyrazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, which is widely recognized for its role in drug discovery due to its ability to form stable hydrogen bonds and interact with biological targets. In contrast, the 1,2,4-oxadiazole moiety is another nitrogen-containing heterocycle that exhibits a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The combination of these two heterocyclic systems in 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid suggests that it may possess unique biochemical properties that make it a promising candidate for further investigation.

Recent advancements in medicinal chemistry have highlighted the importance of 1,2,4-oxadiazole derivatives in the development of novel therapeutic agents. These compounds have been extensively studied for their ability to modulate various biological pathways, particularly those involved in cancer progression and inflammation. For instance, studies have demonstrated that certain 1,2,4-oxadiazole derivatives can inhibit the activity of kinases and other enzymes that are critical for tumor growth and survival. Similarly, the pyrazole scaffold has been extensively explored for its potential in developing drugs targeting infectious diseases and autoimmune disorders.

The carboxylic acid functional group at the 3-position of the 1,2,4-oxadiazole ring in 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid provides additional opportunities for chemical modification and bioconjugation. This feature allows for the synthesis of derivatives that can be further functionalized to enhance solubility, bioavailability, or target specificity. Such modifications are crucial for optimizing pharmacokinetic properties and improving therapeutic efficacy.

In the context of contemporary research, there has been growing interest in developing small-molecule inhibitors that target specific protein-protein interactions (PPIs) involved in disease pathogenesis. The unique structural features of 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid make it a potential candidate for designing such inhibitors. For example, the combination of the pyrazole and oxadiazole moieties could provide multiple interaction points with biological targets, allowing for high-affinity binding and selective inhibition.

One particularly intriguing aspect of this compound is its potential application in oncology research. The pyrazole moiety has been shown to exhibit anticancer activity by interfering with key signaling pathways such as MAPK and PI3K/Akt. Meanwhile, the 1,2,4-oxadiazole ring has demonstrated inhibitory effects on enzymes like topoisomerases and cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. By integrating these two pharmacophoric units into a single molecule like 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid, researchers may be able to develop a dual-action therapeutic agent that targets multiple aspects of cancer biology.

Furthermore,the carboxylic acid group at the 3-position of the oxadiazole ring offers opportunities for further derivatization into esters or amides. These derivatives could potentially enhance metabolic stability or improve membrane permeability while maintaining or even enhancing biological activity. Such modifications are often employed in drug development to optimize pharmacokinetic profiles and reduce toxicity.

Recent computational studies have also highlighted the potential of this compound as a scaffold for drug design. Molecular docking simulations have shown that derivatives of this structure can bind effectively to various protein targets associated with neurological disorders such as Alzheimer's disease and Parkinson's disease. The ability of these compounds to interact with amyloid-beta plaques and tau protein aggregates suggests their utility in developing treatments for neurodegenerative conditions.

The synthesis of 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 1339857-20-3) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions between pyrazolone derivatives and appropriate electrophiles to form the oxadiazole ring system followed by carboxylation at the designated position. Advances in synthetic methodologies have enabled more efficient routes to complex heterocycles like this one without compromising on scalability or environmental sustainability.

In conclusion,5-(1H-pyrazol - 3 - yl ) - 1 , 2 , 4 - ox adia z ole - 3 - car box y lic ac id represents an intriguing compound with significant potential in pharmaceutical research due to its unique structural features and diverse biological activities . Its combination o f p y ra z ol e an d o x adia z ole moieties , along wit h t he presence o f a ca r box y l ic fu nction al gr ou p , m ak es i t a promi s ing s ca ff old f or d rug d evel opm ent . With furthe r resea rch an d optimi zatio n o f synt hesis pa th w a ys, t his com pound coul d play an imp ortant r ole i n t he de vel opm ent o f n e w th erap eut ic s fo r c onc er , inf ectio us dis eases , an d neu rode gener ativ e con di tio ns .

Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent